molecular formula C8H16N4 B13646239 n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

Cat. No.: B13646239
M. Wt: 168.24 g/mol
InChI Key: IFNNVCQZQRFKJL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors .

Comparison with Similar Compounds

    1-Benzyl-1H-1,2,3-triazole: Similar in structure but with a benzyl group instead of an ethyl group.

    1-Methyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group.

    1-Phenyl-1H-1,2,3-triazole: Features a phenyl group in place of the ethyl group.

Uniqueness: The uniqueness of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group may enhance its lipophilicity and ability to penetrate biological membranes .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H16N4/c1-3-5-9-6-8-7-12(4-2)11-10-8/h7,9H,3-6H2,1-2H3

InChI Key

IFNNVCQZQRFKJL-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=N1)CC

Origin of Product

United States

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